Indomethacin - 53-86-1

Indomethacin

Catalog Number: EVT-271032
CAS Number: 53-86-1
Molecular Formula: C19H16ClNO4
Molecular Weight: 357.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Crystals. (NTP, 1992)
Indometacin is a member of the class of indole-3-acetic acids that is indole-3-acetic acid in which the indole ring is substituted at positions 1, 2 and 5 by p-chlorobenzoyl, methyl, and methoxy groups, respectively. A non-steroidal anti-inflammatory drug, it is used in the treatment of musculoskeletal and joint disorders including osteoarthritis, rheumatoid arthritis, gout, bursitis and tendinitis. It has a role as an EC 1.14.99.1 (prostaglandin-endoperoxide synthase) inhibitor, an analgesic, a gout suppressant, a drug metabolite, a xenobiotic metabolite, a xenobiotic, an environmental contaminant and a non-steroidal anti-inflammatory drug. It is a N-acylindole, a member of monochlorobenzenes, an aromatic ether and a member of indole-3-acetic acids.
Indometacin, or indomethacin, is a non-steroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic properties. NSAIDs consist of agents that are structurally unrelated; the NSAID chemical classification of indometacin is an indole-acetic acid derivative with the chemical name 1- (p-chlorobenzoyl)25-methoxy-2-methylindole-3-acetic acid. The pharmacological effect of indometacin is not fully understood, however, it is thought to be mediated through potent and nonselective inhibition of the enzyme cyclooxygenase (COX), which is the main enzyme responsible for catalyzes the rate-limiting step in prostaglandin and thromboxane biosynthesis via the arachidonic acid (AA) pathway. Indometacin was first discovered in 1963 and it was first approved for use in the U.S. by the Food and Drug Administration in 1965, along with other acetic acid derivatives such as [diclofenac] and [sulindac] that were also developed during the 1960s. Since then, indometacin has been extensively studied in clinical trials as one of the most potent NSAIDs in blocking prostaglandin synthesis and was among the first NSAIDs to be used in the symptomatic treatment of migraine and for headaches that eventually became known as “indomethacin-responsive” headache disorders. Most commonly used in rheumatoid arthritis, ankylosing spondylitis, osteoarthritis, acute shoulder pains, and acute gouty arthritis, indometacin is currently available as oral capsules as well as other methods of administration, including rectal and intravenous formulations. Intravenous indometacin is administered to close a hemodynamically significant patent ductus arteriosus, as indicated by clinical evidence, in premature infants. Ophthalmic indometacin has been studied and used in the symptomatic treatment of postoperative ocular inflammation and pain and/or complications after cataract surgery. Although deemed effective in reducing ocular inflammation in clinical studies, topical NSAIDs were also associated with a potential reduction in corneal sensitivity accompanied by an increased risk of superficial punctate keratitis and subjective symptoms of discomfort, including pain, burning or pricking, or a tingling sensation after instillation into the cul‐de‐sac.
Indomethacin is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of indomethacin is as a Cyclooxygenase Inhibitor.
Indomethacin is a potent nonsteroidal antiinflammatory drug (NSAID) typically used for chronic inflammatory arthritis. Indomethacin has been associated with rare cases of idiosyncratic drug induced liver disease.
Indomethacin is a natural product found in Alpinia officinarum, Penicillium chrysogenum, and other organisms with data available.
Indomethacin is a synthetic nonsteroidal indole derivative with anti-inflammatory activity and chemopreventive properties. As a nonsteroidal anti-inflammatory drug (NSAID), indomethacin inhibits the enzyme cyclooxygenase, thereby preventing cyclooxygenase-mediated DNA adduct formation by heterocyclic aromatic amines. This agent also may inhibit the expression of multidrug-resistant protein type 1, resulting in increased efficacies of some antineoplastic agents in treating multi-drug resistant tumors. In addition, indomethacin activates phosphatases that inhibit the migration and proliferation of cancer cells and downregulates survivin, which may result in tumor cell apoptosis. (NCI04)
Indomethacin is a non-steroidal antiinflammatory agent (NSAIA) with antiinflammatory, analgesic and antipyretic activity. Its pharmacological effect is thought to be mediated through inhibition of the enzyme cyclooxygenase (COX), the enzyme responsible for catalyzes the rate-limiting step in prostaglandin synthesis via the arachidonic acid pathway.
A non-steroidal anti-inflammatory agent (NSAID) that inhibits CYCLOOXYGENASE, which is necessary for the formation of PROSTAGLANDINS and other AUTACOIDS. It also inhibits the motility of POLYMORPHONUCLEAR LEUKOCYTES.
See also: Indomethacin Sodium (has salt form).

Reference:

Reference:

Reference:

Reference:

Prostaglandin E2 (PGE2)

Relevance: Indomethacin's pharmacological action involves inhibiting PGE2 synthesis. Studies have shown that while indomethacin blocks ovulation, likely due to PGE2 reduction, PGE2 itself cannot reverse this effect []. This suggests a complex interplay between indomethacin, PGE2, and the ovulation process. In another study, it was observed that the indomethacin-induced reduction in lung perfusion in dogs with pneumonia could be partially reversed by intravenous infusion of PGI2, a prostaglandin with vasodilatory effects []. This highlights the potential therapeutic use of prostaglandins in counteracting certain adverse effects of indomethacin.

Reference:

15-R-15 methyl-prostaglandin E2 (MePGE2)

Relevance: Research shows that MePGE2 can reverse the reduction in villous cell numbers and the increase in crypt cell numbers caused by indomethacin in the small intestine of rats []. This indicates MePGE2's potential to counteract some of the negative effects of indomethacin on the gastrointestinal tract.

Reference:

Phenylbutazone

Relevance: Similar to indomethacin, phenylbutazone can cause gastric mucosal injury, including redness, hemorrhage, and erosions [].

Reference:

Piroxicam

Relevance: Piroxicam, similar to indomethacin, is a NSAID that effectively treats low back pain, exhibiting comparable efficacy in clinical trials []. This suggests that both drugs could be considered viable treatment options for this condition.

Reference:

Reference:

Paracetamol (Acetaminophen)

Relevance: Paracetamol, unlike indomethacin and ibuprofen, does not significantly affect blood urea nitrogen (BUN) and serum creatinine levels when used to treat patent ductus arteriosus in preterm infants []. This suggests that paracetamol might offer a safer alternative with fewer renal side effects compared to indomethacin.

Reference:

Corticotropin-Releasing Factor (CRF)

Relevance: While not structurally related to indomethacin, CRF has been shown to exert a protective effect on the gastric mucosa against indomethacin-induced injury, particularly in diabetic rats []. This suggests a potential therapeutic avenue for mitigating indomethacin's gastrointestinal side effects.

Reference:

Urocortin I

Relevance: Like CRF, urocortin I shows potential in mitigating indomethacin-induced enteropathy in rats, highlighting its protective effects against gastrointestinal damage caused by indomethacin []. This suggests a possible role for CRF agonists in managing indomethacin-associated side effects.

Reference:

Sodium Salicylate

Relevance: Sodium salicylate significantly alters the pharmacokinetics of indomethacin, specifically increasing its systemic and biliary clearance, reducing its plasma protein binding, and increasing its volume of distribution []. This interaction highlights the importance of considering potential drug interactions when administering indomethacin alongside other medications.

Reference:

Galangin

Relevance: While structurally distinct from indomethacin, galangin shows promising results in alleviating indomethacin-induced cytotoxicity and barrier dysfunction in rat intestinal epithelial cells []. This suggests a potential therapeutic role for galangin in mitigating the gastrointestinal side effects of indomethacin.

Reference:

Kaempferol

Relevance: Similar to galangin, kaempferol shows promise in reducing indomethacin-induced cytotoxicity and barrier loss in rat intestinal epithelial cells []. This further supports the potential use of flavonols like kaempferol in mitigating the gastrointestinal side effects associated with indomethacin.

Reference:

Melatonin

Relevance: Melatonin, despite its distinct structure and function compared to indomethacin, demonstrates a protective effect against indomethacin-induced gastric mucosal cell apoptosis in rats []. This suggests melatonin's potential as a therapeutic agent for reducing gastric damage associated with indomethacin use.

Reference:

Oleuropein

Relevance: Oleuropein, despite having a different structure and mechanism of action than indomethacin, shows promise in protecting against indomethacin-induced renal damage in rats []. This suggests a potential role for oleuropein in mitigating the nephrotoxic effects associated with indomethacin use.

Reference:

Platelet-Derived Growth Factor (PDGF)

Relevance: PDGF, although not structurally related to indomethacin, has been shown to reverse the delayed duodenal ulcer healing caused by indomethacin in rats []. This indicates its potential to promote healing and counteract the adverse effects of indomethacin on ulcer repair.

Reference:

Epidermal Growth Factor (EGF)

Relevance: EGF, like PDGF, accelerates duodenal ulcer healing and reverses the negative effects of indomethacin on ulcer repair in rats []. This further supports the potential therapeutic use of growth factors in mitigating the gastrointestinal side effects of indomethacin.

Source and Classification

Indomethacin was first synthesized in the 1960s and has since been widely used in clinical settings. It belongs to the class of drugs known as NSAIDs, which function by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), thereby decreasing the production of prostaglandins that mediate inflammation and pain responses.

Synthesis Analysis

Methods

Indomethacin can be synthesized through various methods, including traditional and modern approaches. The traditional synthesis involves several steps starting from 4-methoxyphenyl hydrazine and methyl levulinate. This method includes the formation of intermediates such as phenylhydrazone, followed by isomerization and cyclization to yield indomethacin.

Technical Details:

  1. Initial Reaction: The condensation of levulinic acid with p-chlorobenzoyl-p-methoxy-phenyl-hydrazine occurs under acidic conditions to form an intermediate.
  2. Isomerization: This intermediate undergoes isomerization to form a hydrazo compound.
  3. Transposition: The hydrazo compound then undergoes o-benzydinic transposition.
  4. Cyclization: Finally, cyclization leads to the formation of indomethacin.

A more efficient modern synthesis has been developed using β-sulfonate modified aryl hydrazines, which allows for a more streamlined production process with fewer steps .

Molecular Structure Analysis

Structure

Indomethacin has a complex molecular structure characterized by an indole ring system attached to a carboxylic acid moiety. The structural formula can be represented as follows:

C19H16ClNO4\text{C}_{19}\text{H}_{16}\text{Cl}\text{N}\text{O}_4

Data

  • Molecular Weight: 357.79 g/mol
  • Melting Point: Approximately 160 °C
  • Solubility: Soluble in organic solvents like ethanol and methanol but poorly soluble in water.
Chemical Reactions Analysis

Reactions

Indomethacin is subject to various chemical reactions, particularly degradation under certain conditions. It can decompose into products such as 4-chlorobenzoic acid and 5-methoxy-2-methylindoleacetic acid.

Technical Details:

  1. Degradation Products: Monitoring during pharmaceutical manufacturing is essential due to the formation of these degradation products.
  2. Analytical Methods: High-performance liquid chromatography (HPLC) is commonly employed for the simultaneous determination of indomethacin and its impurities during quality control processes .
Mechanism of Action

Indomethacin exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, indomethacin reduces the synthesis of prostaglandins, which are responsible for mediating inflammation, pain, and fever.

Process

The mechanism can be summarized as follows:

  1. Inhibition of COX Enzymes: Indomethacin binds to the active site of COX enzymes.
  2. Reduction of Prostaglandin Synthesis: This inhibition leads to decreased levels of prostaglandins.
  3. Therapeutic Effects: The resultant reduction in prostaglandins alleviates symptoms associated with inflammation and pain.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Indomethacin appears as a white or off-white crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter.

Chemical Properties

  • pH Range: Typically between 5.0 to 7.0 when dissolved in water.
  • Stability: Indomethacin is stable under normal conditions but can degrade when exposed to heat or moisture.

Relevant data from thermal studies indicate that indomethacin exhibits significant weight loss at elevated temperatures, suggesting careful handling during storage .

Applications

Indomethacin is widely utilized in clinical settings for its anti-inflammatory properties. Its applications include:

  • Treatment of arthritis (rheumatoid arthritis and osteoarthritis)
  • Management of acute gout attacks
  • Alleviation of pain associated with various inflammatory conditions
  • Use in certain cases of patent ductus arteriosus in premature infants due to its ability to inhibit prostaglandin synthesis.
Pharmacological Mechanisms and Pathways

Cyclooxygenase (COX) Inhibition Dynamics

Indomethacin is a potent nonselective inhibitor of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandin H₂ (PGH₂), the precursor of prostanoids involved in inflammation, pain, and fever. Unlike isoform-selective NSAIDs, indomethacin exhibits reversible, time-dependent inhibition of both COX-1 (constitutive) and COX-2 (inducible) isoforms. Kinetic studies reveal distinct binding characteristics: Its affinity for COX-1 (IC₅₀ = 0.028 μM) is ~10-fold higher than for COX-2 (IC₅₀ = 0.275 μM), contributing to its strong anti-inflammatory effects but also a higher risk of gastrointestinal toxicity relative to COX-2-preferential drugs [1] [7]. Structural analyses demonstrate that indomethacin occupies the arachidonic acid binding channel via hydrophobic interactions and hydrogen bonding with residues like Arg¹²⁰ and Tyr³⁵⁵, sterically blocking substrate access [1] [7].

Table 1: Kinetic Parameters of Indomethacin Against COX Isoforms

ParameterCOX-1COX-2
IC₅₀ (μM)0.0280.275
Inhibition TypeReversibleReversible
Recovery Time~16 min~20 min

Recent structural modifications have enhanced COX-2 selectivity. A fluorinated analog bearing a 3,3,3-trifluoroprop-1-enyl group at the 2-position increased van der Waals interactions with COX-2 (ΔG = -18.46 kcal/mol vs. -13.80 kcal/mol for COX-1), improving selectivity by >100-fold compared to unmodified indomethacin [2]. This highlights the potential for optimizing indomethacin’s scaffold for targeted anti-inflammatory therapy.

Prostaglandin Synthesis Modulation in Inflammatory Pathways

By inhibiting COX enzymes, indomethacin suppresses the synthesis of downstream prostaglandins (PGs), notably PGE₂, PGD₂, PGI₂ (prostacyclin), and thromboxane A₂ (TXA₂). PGE₂ is a key mediator of vasodilation, vascular permeability, and cytokine production. In rheumatoid arthritis, indomethacin reduces synovial fluid PGE₂ by >80%, correlating with diminished joint swelling and pain [1] [9]. Crucially, PGE₂ downregulation also disrupts feedback loops that amplify inflammation; for example, PGE₂ promotes IL-6 production, which in turn induces COX-2 expression [6] [9].

Table 2: Key Prostaglandins Modulated by Indomethacin

ProstaglandinPrimary Physiological RoleEffect of Inhibition
PGE₂Vasodilation, pain, feverReduced edema and pain
TXA₂Platelet aggregation, vasoconstrictionDecreased thrombosis
PGI₂Vasodilation, platelet inhibitionVariable vascular tone
PGF₂αBronchoconstriction, uterine toneReduced smooth muscle contraction

In patent ductus arteriosus (PDA), indomethacin’s ability to inhibit PGE₂ synthesis is therapeutically pivotal. PGE₂ relaxes ductal smooth muscle; its suppression promotes ductus arteriosus closure in preterm infants, achieving efficacy rates of 70–80% [1] [7]. Additionally, in ACTH-induced hypertension models, indomethacin blunts pathological increases in peripheral resistance by attenuating PGI₂-mediated vasoregulatory dysfunction [3].

Phospholipase A₂ Interaction and Arachidonic Acid Cascade

Beyond COX, indomethacin indirectly regulates arachidonic acid (AA) availability by inhibiting phospholipase A₂ (PLA₂), the enzyme responsible for hydrolyzing membrane phospholipids to release AA. In porcine parathyroid cells, indomethacin (30 μM) inhibits calcium-mediated PLA₂ activation, reducing free AA release by >50% and normalizing hormone secretion [8]. This PLA₂ suppression occurs independently of COX inhibition and involves direct interference with calcium signaling pathways [8].

Accumulated AA can potentiate apoptosis via mitochondrial pathways. When AA metabolism is blocked by indomethacin combined with the 5-lipoxygenase inhibitor MK886, AA levels rise >3-fold, triggering cytochrome c release and caspase-9/3 activation in MH1C1 cells. This demonstrates indomethacin’s dual role in modulating AA flux—both upstream (PLA₂) and downstream (COX)—to influence cell survival [4].

Table 3: Effects of Indomethacin on Arachidonic Acid (AA) Pathways

Target EnzymeEffect of IndomethacinFunctional Consequence
PLA₂Inhibition of Ca²⁺-dependent activationReduced AA release
COX-1/COX-2Competitive inhibitionDecreased prostanoid synthesis
5-LOX/COXSynergy with inhibitors (e.g., MK886)Increased AA-induced apoptosis

Non-COX-Mediated Anti-Inflammatory Mechanisms

Indomethacin exhibits anti-inflammatory actions unrelated to COX or AA metabolism:

  • Nitric Oxide (NO) Pathway Modulation: In trigeminovascular models, indomethacin (5 mg/kg) uniquely inhibits NO-induced dural vasodilation by 35%—an effect not observed with ibuprofen or naproxen. This may explain its efficacy in indomethacin-responsive headaches (e.g., paroxysmal hemicrania) [5].
  • Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation: Indomethacin binds and activates PPARγ, a nuclear receptor regulating anti-inflammatory genes. In cancer models, this suppresses NF-κB and downregulates pro-inflammatory cytokines like IL-6 and TNF-α [9].
  • Rho Kinase (ROCK) Inhibition: At high concentrations (>50 μM), indomethacin inhibits ROCK, disrupting actin cytoskeleton reorganization and reducing leukocyte migration to inflamed sites [7].
  • Apoptosis Induction: In colorectal cancer cells, indomethacin upregulates pro-apoptotic Bax, downregulates Bcl-2, and activates caspase-3 independently of COX inhibition [9].

Table 4: Key Non-COX Targets of Indomethacin

TargetMechanismBiological Outcome
PPARγLigand-dependent activationAnti-inflammatory gene transcription
ROCKCompetitive ATP bindingReduced leukocyte migration
NO SignalingInhibition of NO-mediated vasodilationAbortive headache response
Apoptotic PathwaysCaspase-3 activation, Bax/Bcl-2 modulationCancer cell death

Impact on Viral Replication via Protein Kinase R Activation

Indomethacin displays broad-spectrum antiviral activity against coronaviruses (e.g., HCoV-229E, SARS-CoV-2) and rhabdoviruses. This effect is COX-independent and involves:

  • PKR-eIF2α Pathway Activation: Indomethacin induces double-stranded RNA-dependent protein kinase R (PKR) phosphorylation, which subsequently phosphorylates eukaryotic initiation factor 2α (eIF2α). Phosphorylated eIF2α halts viral protein synthesis, reducing vesicular stomatitis virus (VSV) replication by >90% at IC₅₀ = 2 μM [6] [12].
  • Suppression of Viral RNA Synthesis: In HCoV-229E and HCoV-OC43, indomethacin (50 μM) inhibits viral RNA synthesis by >80% without affecting viral entry. This occurs via disruption of the viral replication complex assembly [10].
  • Inhibition of Virus-Induced Inflammation: Seasonal coronaviruses upregulate COX-2 expression >100-fold in lung cells. Indomethacin suppresses this induction at the transcriptional level, mitigating inflammatory damage [10].

Notably, these actions are not replicated by aspirin or other NSAIDs, underscoring indomethacin’s unique antiviral pharmacology. Clinical studies report accelerated recovery in COVID-19 patients treated with indomethacin (75 mg sustained-release twice daily), supporting its repurposing potential [6] [19].

Properties

CAS Number

53-86-1

Product Name

Indomethacin

IUPAC Name

2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid

Molecular Formula

C19H16ClNO4

Molecular Weight

357.8 g/mol

InChI

InChI=1S/C19H16ClNO4/c1-11-15(10-18(22)23)16-9-14(25-2)7-8-17(16)21(11)19(24)12-3-5-13(20)6-4-12/h3-9H,10H2,1-2H3,(H,22,23)

InChI Key

CGIGDMFJXJATDK-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Solubility

In water, 0.937 mg/L at 25 °C
Soluble in ethanol, ether, acetone, castor oil; practically insoluble in water
1 g in about 30 mL chloroform
2.40e-03 g/L

Synonyms

Amuno
Indocid
Indocin
Indomet 140
Indometacin
Indomethacin
Indomethacin Hydrochloride
Metindol
Osmosin

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.